5-(Phenylazo)-8-quinolinol
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Overview
Description
5-(Phenylazo)-8-quinolinol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a phenylazo group with a quinolinol moiety. This combination imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylazo)-8-quinolinol typically involves the diazotization of aniline followed by a coupling reaction with 8-hydroxyquinoline. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 8-hydroxyquinoline in an alkaline medium to form this compound.
The reaction conditions, such as temperature and pH, are crucial for the successful formation of the desired product. Typically, the coupling reaction is carried out at a temperature below 5°C to prevent the decomposition of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylazo)-8-quinolinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group in the quinolinol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
5-(Phenylazo)-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-(Phenylazo)-8-quinolinol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4’-Substituted)phenylazo-8-hydroxyquinolines: These compounds have similar structures but with different substituents on the phenyl ring, which can alter their chemical and physical properties.
4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: Another azo compound with a different heterocyclic moiety.
Uniqueness
5-(Phenylazo)-8-quinolinol is unique due to its specific combination of a phenylazo group and a quinolinol moiety. This structure imparts distinct properties, such as the ability to form stable metal complexes and participate in redox reactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-phenyldiazenylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-14-9-8-13(12-7-4-10-16-15(12)14)18-17-11-5-2-1-3-6-11/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIIFNACVSQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-09-8 |
Source
|
Record name | 5-(Phenylazo)-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinol, 5-(phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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